2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL)-N-(3-METHYL-2-PYRIDINYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,1-c][1,4]benzodiazepine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-(5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL)-N-(3-METHYL-2-PYRIDINYL)ACETAMIDE involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,1-c][1,4]benzodiazepine core. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
2-(5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL)-N-(3-METHYL-2-PYRIDINYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications include acting as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,1-c][1,4]benzodiazepines, which share the core structure but differ in their substituents. These differences can lead to variations in their chemical properties, biological activities, and therapeutic potential. Some similar compounds are:
- 5,11-DIOXO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPINE
- 2,3,3A,7A-TETRAHYDRO-3-OXO-1H-INDEN-1-YLIDENE
- 2,3,3A,7A-TETRAHYDRO-3-OXO-1H-INDEN-1-YLIDENE .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-6-4-10-21-18(13)22-17(25)12-24-15-8-3-2-7-14(15)19(26)23-11-5-9-16(23)20(24)27/h2-4,6-8,10,16H,5,9,11-12H2,1H3,(H,21,22,25) |
InChI Key |
CQQSMYAFEPRGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCC4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.